Trimethyl pyridine-2,4,6-tricarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal–Organic Frameworks (MOFs) Emitting High Quantum Yield White Light

Scientific Field: Solid State Chemistry

Summary of Application: Pyridine-2,4,6-tricarboxylate is used as a ligand in the creation of metal–organic framework solid solutions of rare earth ions Tb3+, Eu3+ and Y3+.

Results or Outcomes: The MOFs created using pyridine-2,4,6-tricarboxylate as a ligand were able to emit high quantum yield white light.

Preparation and Reactivity of Metal–Organic Frameworks of Cerium

- . One of the materials was found to be hydrothermally stable and stable under oxidizing conditions .

Scientific Field: Inorganic Chemistry

Summary of Application: Pyridine-2,4,6-tricarboxylate is used in the synthesis of three coordination polymers of cerium (III).

Methods of Application: The materials are crystallized under hydrothermal conditions at 180 °C, with different reaction times leading to different phases.

Organic Syntheses

Scientific Field: Organic Chemistry

Summary of Application: 2,4,6-Trimethylpyridine, which can be oxidized to form pyridine-2,4,6-tricarboxylate, is used in organic syntheses, for example, for dehydrohalogenation.

Results or Outcomes: The product of this reaction, collidinic acid, can bind the formed hydrogen halides.

Dye-Sensitized Nanocrystalline Solar Cells

Scientific Field: Materials Science

Summary of Application: 4,4’,4"-Trimethylterpyridine, a precursor to the tricarboxylate, has been used as a ligand in dye-sensitized nanocrystalline solar cells.

Results or Outcomes: The use of this ligand in dye-sensitized nanocrystalline solar cells has proven to be useful.

Investigation of the Preparation and Reactivity of Metal–Organic Frameworks of Cerium

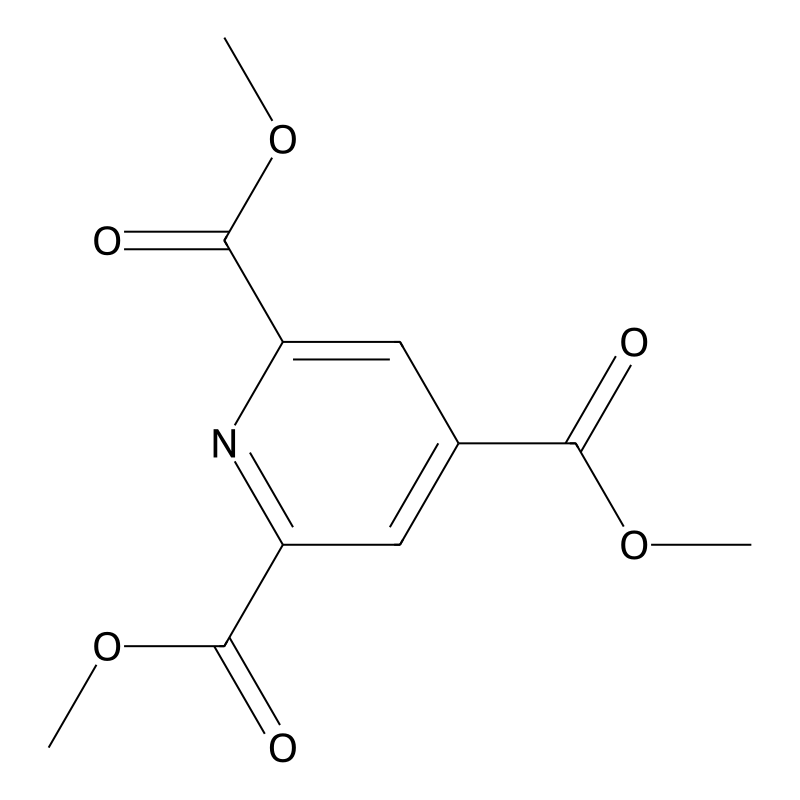

Trimethyl pyridine-2,4,6-tricarboxylate is a chemical compound with the molecular formula and a CAS number of 25309-39-1. It is characterized by a pyridine ring substituted with three carboxylate groups at the 2, 4, and 6 positions and three methyl groups at the nitrogen atom. This structure imparts unique properties to the compound, making it a subject of interest in various chemical and biological studies. The compound typically appears as a solid with a melting point range of 148-150 °C and a predicted boiling point of approximately 385 °C .

- Due to the lack of research on TMPT, its mechanism of action in biological systems or interaction with other compounds is unknown.

- No safety information regarding TMPT's toxicity, flammability, or reactivity is currently available in scientific resources.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Coordination Chemistry: It can form complexes with metal ions, which can alter its reactivity and properties .

These reactions are significant for its application in synthesis and material science.

The biological activity of trimethyl pyridine-2,4,6-tricarboxylate has been explored in various contexts. Preliminary studies suggest it may exhibit:

- Antimicrobial Properties: Potential effects against certain bacterial strains.

- Antioxidant Activity: Capable of scavenging free radicals, contributing to cellular protection mechanisms.

Several methods have been developed for synthesizing trimethyl pyridine-2,4,6-tricarboxylate:

- Condensation Reactions: Utilizing pyridine derivatives and carboxylic acids under acidic or basic conditions.

- Multi-step Synthesis: Involves the introduction of methyl groups followed by carboxylation reactions.

- Use of Catalysts: Transition metal catalysts can facilitate the formation of this compound from simpler precursors .

These methods allow for variations in yield and purity, depending on the specific conditions employed.

Trimethyl pyridine-2,4,6-tricarboxylate has several applications across different fields:

- Pharmaceuticals: Potential use in drug development due to its biological activities.

- Agriculture: As a potential agrochemical for pest control or plant growth regulation.

- Material Science: Utilized in the synthesis of polymers or coordination compounds with specific properties.

Its versatility makes it valuable in research and industrial applications.

Interaction studies involving trimethyl pyridine-2,4,6-tricarboxylate often focus on its ability to form complexes with metal ions. These interactions can lead to:

- Altered Solubility: Changes in solubility profiles when complexed with metals.

- Enhanced Biological Activity: Metal complexes may exhibit different biological activities compared to the uncomplexed form.

Such studies are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with trimethyl pyridine-2,4,6-tricarboxylate. A comparison highlights its unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyridine-2,4-dicarboxylic acid | Two carboxylic acid groups on the pyridine ring | Lacks methyl substitutions at nitrogen |

| Trimethyl pyridine | Methyl groups at positions 2, 4, and 6 without carboxylates | No carboxylic acid functionality |

| Pyridine-3-carboxylic acid | One carboxylic acid group at position 3 | Different position of carboxyl group |

Trimethyl pyridine-2,4,6-tricarboxylate stands out due to its combination of multiple carboxylic acid groups and methyl substitutions on the nitrogen atom, which affects its reactivity and potential applications compared to these similar compounds.